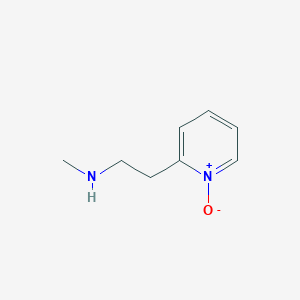

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine

Description

N-Methyl-2-(1-oxo-1λ⁵-pyridin-2-yl)ethan-1-amine is a secondary amine featuring a pyridine ring substituted with an oxo (keto) group at the 1-position and an ethylamine backbone modified with an N-methyl group. The oxo group introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name |

N-methyl-2-(1-oxidopyridin-1-ium-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-9-6-5-8-4-2-3-7-10(8)11/h2-4,7,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOAEQDAOLHQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=[N+]1[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00750235 | |

| Record name | N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00750235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88796-99-0 | |

| Record name | N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00750235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine typically involves the reaction of pyridine derivatives with methylamine under controlled conditions. One common method involves the use of a pyridine-2-carboxylic acid derivative, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of the acid chloride intermediate, followed by its reaction with methylamine under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-Methyl-2-(1-hydroxy-1lambda~5~-pyridin-2-yl)ethan-1-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-2-(1-oxo-1λ⁵-pyridin-2-yl)ethan-1-amine with structurally related compounds from the evidence, focusing on substituents, synthesis, and properties:

Key Observations:

Structural Variations: The target’s 1-oxo-pyridin-2-yl group distinguishes it from analogs with non-polar (e.g., trifluoromethyl in ), bulky (e.g., iodobenzyl in ), or electron-deficient (e.g., nitro in ) substituents. The oxo group enhances polarity and hydrogen-bonding capacity, which could improve binding to biological targets or alter solubility. Pyridine positional isomers (e.g., pyridin-2-yl vs. pyridin-3-yl in ) influence electronic distribution and steric interactions, impacting ligand-receptor binding.

Synthesis Complexity :

- Most analogs require multi-step syntheses involving alkylation, protection/deprotection, and functional group transformations. For example, trifluoromethylbenzyloxy-piperidine derivatives () are synthesized via sequential HCl/MeOH treatments and free-base conversions.

Biological Relevance :

- Compounds like 33 () and N-desmethyl-Doxylamine () highlight the ethylamine backbone’s versatility in drug design, targeting enzymes (PRMT) or histamine receptors. The target’s oxo group may confer unique selectivity in such applications.

Spectroscopic Differentiation :

- The oxo group in the target would produce distinct ¹H NMR shifts (e.g., deshielded pyridine protons) and HRMS signatures compared to nitro or trifluoromethyl analogs.

Biological Activity

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine is a synthetic compound that features a pyridine ring and an amine group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the synthesis, properties, biological activity, and potential applications of this compound based on current research findings.

Molecular Formula: C₉H₁₀N₂O

Molecular Weight: 152.19 g/mol

CAS Number: 88796-99-0

The compound's structure includes an oxo group attached to the pyridine ring, which is critical for its biological activity. The presence of the N-methyl and ethylamine functionalities enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with methylamine. A common method includes converting a pyridine-2-carboxylic acid derivative into an acid chloride using thionyl chloride, followed by reaction with methylamine to yield the desired product .

Biological Activity

Research has indicated several biological activities associated with this compound:

The compound appears to modulate the activity of specific enzymes or receptors, potentially influencing various biochemical pathways. Its interactions may include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, thus affecting cellular functions.

- Receptor Binding: It may act as a ligand for certain receptors, altering signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity: In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to penetrate bacterial membranes and disrupt metabolic functions.

- Cytotoxicity in Cancer Cells: Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. It appears to activate caspase pathways leading to programmed cell death.

- Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyridine Derivatives | Varies | Antimicrobial, anti-inflammatory |

| N-Methylamine | Simple amine | Limited biological activity |

This compound stands out due to its combined properties from both the pyridine ring and amine group, enhancing its potential applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.